molecular formula C23H23N3O4S B312885 N-{2-[(benzylamino)carbonyl]phenyl}-2-[methyl(methylsulfonyl)amino]benzamide

N-{2-[(benzylamino)carbonyl]phenyl}-2-[methyl(methylsulfonyl)amino]benzamide

Cat. No.: B312885
M. Wt: 437.5 g/mol
InChI Key: OHZZSBXCQQOWSZ-UHFFFAOYSA-N
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Description

N-{2-[(benzylamino)carbonyl]phenyl}-2-[methyl(methylsulfonyl)amino]benzamide is a complex organic compound with a unique structure that includes benzylcarbamoyl and methylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(benzylamino)carbonyl]phenyl}-2-[methyl(methylsulfonyl)amino]benzamide typically involves multiple steps. One common method includes the reaction of 2-aminobenzamide with benzyl isocyanate to form the benzylcarbamoyl intermediate. This intermediate is then reacted with 2-(methylsulfonyl)aniline under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(benzylamino)carbonyl]phenyl}-2-[methyl(methylsulfonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylcarbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.

Scientific Research Applications

N-{2-[(benzylamino)carbonyl]phenyl}-2-[methyl(methylsulfonyl)amino]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{2-[(benzylamino)carbonyl]phenyl}-2-[methyl(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. The benzylcarbamoyl group can interact with enzymes or receptors, modulating their activity. The methylsulfonyl group may enhance the compound’s solubility and stability, facilitating its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-{2-[(benzylamino)carbonyl]phenyl}-2-[methyl(methylsulfonyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

N-benzyl-2-[[2-[methyl(methylsulfonyl)amino]benzoyl]amino]benzamide

InChI

InChI=1S/C23H23N3O4S/c1-26(31(2,29)30)21-15-9-7-13-19(21)23(28)25-20-14-8-6-12-18(20)22(27)24-16-17-10-4-3-5-11-17/h3-15H,16H2,1-2H3,(H,24,27)(H,25,28)

InChI Key

OHZZSBXCQQOWSZ-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3)S(=O)(=O)C

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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